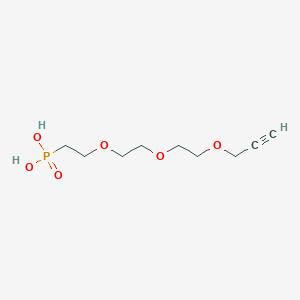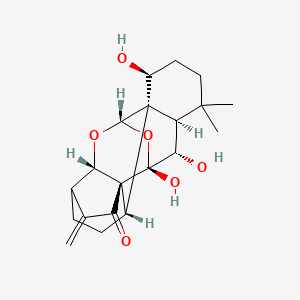
Propargyl-PEG3-Phosphonsäure
Übersicht
Beschreibung
Propargyl-PEG3-phosphonic acid is a compound with the molecular formula C9H17O6P . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . This compound contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Molecular Structure Analysis
The molecular structure of Propargyl-PEG3-phosphonic acid includes a propargyl group and a phosphonic acid . The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Chemical Reactions Analysis
Propargyl-PEG3-phosphonic acid can react with azide-containing compounds using click chemistry .Physical And Chemical Properties Analysis
Propargyl-PEG3-phosphonic acid has a molecular weight of 252.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Propargyl-PEG3-Phosphonsäure: wird häufig in Biokonjugationsprozessen verwendet. Dies beinhaltet die Anbindung eines Biomoleküls an ein anderes Molekül, das ein Medikament, ein Fluoreszenzfarbstoff oder ein Polymer sein kann. Die Propargylgruppe in dieser Verbindung ist besonders nützlich für "Click-Chemie"-Reaktionen, die weit verbreitet sind, um Moleküle zuverlässig und effizient zu konjugieren {svg_1}.
Arzneimittel-Abgabesysteme
Das PEG-Rückgrat der Verbindung macht sie zu einem exzellenten Kandidaten für die Entwicklung von Arzneimittel-Abgabesystemen. Die PEG-Modifikation trägt zur Erhöhung der Löslichkeit und Stabilität von therapeutischen Wirkstoffen bei, was eine effektivere Abgabe zum Zielort ermöglicht. Die Phosphonsäuregruppe kann verwendet werden, um die PEG-modifizierte Verbindung an verschiedene Arzneimittelmoleküle zu binden und so ihre pharmakokinetischen Eigenschaften zu verbessern {svg_2}.
Oberflächenmodifikation
This compound kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren. So kann sie beispielsweise zur Erzeugung von Antifouling-Oberflächen verwendet werden, die der Proteinadsorption widerstehen, was bei der Herstellung von Medizinprodukten von Vorteil ist. Die PEG-Kette sorgt für eine hydrophile Oberfläche, wodurch die Wahrscheinlichkeit der Proteinbindung und der anschließenden Zellanhaftung verringert wird {svg_3}.
Gewebetechnik
In der Gewebetechnik kann diese Verbindung zur Modifikation von Gerüstmaterialien verwendet werden. Der PEG-Anteil des Moleküls verleiht Hydrophilie, was für die Zellanhaftung und -proliferation entscheidend ist. Die reaktive Propargylgruppe ermöglicht die weitere Funktionalisierung mit Peptiden oder Wachstumsfaktoren, die die Geweberegeneration fördern {svg_4}.
Synthese von PROTACs
PROTACs (Proteolyse-Targeting Chimären): sind eine neuartige Klasse von therapeutischen Wirkstoffen, die Proteine zum Abbau zielen. This compound dient als Linker bei der Synthese von PROTAC-Molekülen. Ihre bifunktionelle Natur ermöglicht die Anbindung von Liganden, die sowohl an das Zielprotein als auch an eine E3-Ubiquitin-Ligase binden, wodurch das Protein zum Abbau markiert wird {svg_5}.
Chemische Biologie und pharmazeutische Chemie
Als Baustein in der chemischen Biologie wird diese Verbindung zur Synthese von kleinen Molekülen und Biomolekül-Konjugaten verwendet. Sie ist besonders nützlich in der pharmazeutischen Chemie für die Entwicklung neuer Arzneimittelmoleküle. Die Alkin-Gruppe kann in verschiedenen chemischen Reaktionen verwendet werden, um eine vielfältige Auswahl an Verbindungen mit potenziellen therapeutischen Anwendungen zu erzeugen {svg_6}.
Wirkmechanismus
Target of Action
Propargyl-PEG3-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The compound’s ability to form this linkage is crucial for its role in the synthesis of PROTACs .
Biochemical Pathways
The primary biochemical pathway involved in the action of Propargyl-PEG3-phosphonic acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming a bridge between the target protein and an E3 ubiquitin ligase, PROTACs (which include Propargyl-PEG3-phosphonic acid as a linker) facilitate the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
These properties can improve the compound’s bioavailability, making it more effective as a linker in PROTACs .
Result of Action
The primary result of Propargyl-PEG3-phosphonic acid’s action is the degradation of target proteins . By serving as a linker in PROTACs, it enables the selective degradation of disease-related proteins, potentially leading to therapeutic effects .
Action Environment
The action of Propargyl-PEG3-phosphonic acid can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it participates in can be affected by the presence of copper ions . Additionally, the compound’s stability and solubility can be influenced by factors such as pH and temperature .
Safety and Hazards
Zukünftige Richtungen
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Eigenschaften
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-2-3-13-4-5-14-6-7-15-8-9-16(10,11)12/h1H,3-9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZOEDGARPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














